molecular formula C9H11N3O B3381238 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one CAS No. 22123-97-3

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

Cat. No.: B3381238
CAS No.: 22123-97-3
M. Wt: 177.2 g/mol
InChI Key: DGULOVDHZKKDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is a heterocyclic compound that features a unique fusion of pyridine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine derivative and a diazepine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote ring closure.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate leaving groups and nucleophiles/electrophiles under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application but often involve:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Blocking the activity of enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different pharmacological properties.

    Diazepam: A well-known diazepine derivative used as an anxiolytic.

Uniqueness

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGULOVDHZKKDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312555
Record name 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22123-97-3
Record name NSC257829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 2
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 3
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 4
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 5
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 6
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.